molecular formula C11H9N3O5 B2670644 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 304443-35-4

6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B2670644
CAS No.: 304443-35-4
M. Wt: 263.209
InChI Key: AZRBAWDABQEPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a nitrophenyl group

Preparation Methods

The synthesis of 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a β-keto ester with urea or thiourea in the presence of an acid catalyst, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Condensation: It can form Schiff bases when reacted with aldehydes or ketones under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar compounds to 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid include other nitrophenyl-substituted pyrimidines and related heterocycles. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of a nitrophenyl group and a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c15-10(16)9-5-8(12-11(17)13-9)6-2-1-3-7(4-6)14(18)19/h1-5,8H,(H,15,16)(H2,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRBAWDABQEPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C=C(NC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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